3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated heterocyclic compound featuring a fused pyrido-pyrimidinone scaffold. Its structure includes a bromine atom at position 3 and a chloromethyl group at position 2 (Figure 1). This compound is synthesized via halogenation of the parent 4H-pyrido[1,2-a]pyrimidin-4-one using N-bromosuccinimide (NBS) in refluxing carbon tetrachloride, followed by substitution reactions to introduce the chloromethyl group . It has a melting point of 197–200°C and serves as a key intermediate in medicinal chemistry, particularly for synthesizing antipsychotic agents and bioactive molecules .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-8-6(5-11)12-7-3-1-2-4-13(7)9(8)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQARUIEXGTABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530598 | |
| Record name | 3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-01-9 | |
| Record name | 3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated and chlorinated reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological processes and pathways.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
The compound is compared to structurally related derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, focusing on halogenation patterns, substituent positions, and physicochemical properties.
Halogenation and Substituent Effects
Key Compounds Compared :
3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 7, )
- Melting point: 170–173°C .
- The bromine atom in the target compound increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol), leading to stronger van der Waals interactions and a higher melting point (197–200°C vs. 170–173°C).
6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 6, )
- Melting point: 149–151°C .
- Chlorine at position 6 reduces steric hindrance compared to bromine at position 3, resulting in lower thermal stability.
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 8, )
- Melting point: 197–203°C .
- Dual chlorine substituents approximate the molecular weight of the bromo derivative, yielding comparable melting points.
Physicochemical Data Table
Biological Activity
3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The unique substitution pattern of bromine and chlorine atoms provides a scaffold for various chemical modifications, enhancing its potential as a therapeutic agent.
- Molecular Formula : CHBrClNO
- Molecular Weight : 273.51 g/mol
- CAS Number : 87779-01-9
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown potential as an inhibitor of specific kinases involved in cell proliferation, which is critical in cancer treatment. Studies have indicated its effectiveness against various human tumor cell lines.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
- Enzyme Inhibition : The compound interacts with various enzymes, modulating biological pathways essential for cellular function.
The mechanism by which this compound exerts its biological effects involves the inhibition of specific molecular targets within cells. This includes:
- Kinase Inhibition : It may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : The compound can interact with specific receptors, altering signaling pathways that lead to cell growth and proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparison with Similar Compounds
This compound can be compared with other compounds in the same class:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-chloro-3-(bromomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Anticancer |
| 3-bromo-2-(methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Antimicrobial |
| 2-(chloromethyl)-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Enzyme inhibition |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : 2-Aminopyridine and appropriate brominated/chlorinated reagents.
- Reaction Conditions : Conducted in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrimidin-4-one core in 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The core can be synthesized via cyclization of 2-aminopyridine derivatives with β-ketoesters or malonates. For example, condensation of 2-aminopyridines with ethyl 4-chloroacetoacetate in polyphosphoric acid (PPA) generates the bicyclic structure, followed by halogenation steps . Key steps include:
- Chlorination : Use of N-chlorosuccinimide (NCS) in refluxing acetonitrile.
- Bromination : Application of N-bromosuccinimide (NBS) under controlled conditions to avoid byproducts .
- Purification : Column chromatography or crystallization to isolate the product.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C-3, chloromethyl at C-2) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₉H₆BrClN₂O: calc. 287.93 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths .
Q. What are the optimal reaction conditions for introducing the chloromethyl group at C-2?
- Methodological Answer : The chloromethyl group is typically introduced via nucleophilic substitution. For example:
- Reacting 2-hydroxymethyl intermediates with thionyl chloride (SOCl₂) or PCl₅ in anhydrous dichloromethane .
- Critical Parameters :
- Temperature control (0–5°C to minimize side reactions).
- Use of drying agents (e.g., molecular sieves) to prevent hydrolysis.
Advanced Research Questions
Q. How do electronic effects influence the reactivity of the C-3 bromine in cross-coupling reactions?
- Methodological Answer : The bromine at C-3 is amenable to Suzuki-Miyaura coupling due to its position on the electron-deficient pyrimidinone ring. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids.
- Solvent System : 1,4-Dioxane/water mixture under reflux (100°C) with Na₂CO₃ as base .
- Yield Optimization : Electron-withdrawing substituents on boronic acids improve coupling efficiency (e.g., 4-F-C₆H₄B(OH)₂ yields >85%) .
Q. What mechanistic pathways govern radical-mediated functionalization at C-3?
- Methodological Answer : Radical reactions (e.g., sulfenylation/selenylation) proceed via iodine-catalyzed pathways:
- Radical Initiation : Persulfate (S₂O₈²⁻) generates thiyl/selenyl radicals from thiols/diselenides.
- Regioselectivity : Radical addition at C-3 due to resonance stabilization in the pyrido-pyrimidinone system .
- Validation : Use of TEMPO/BHT as radical scavengers to confirm pathway inhibition .
Q. How can conflicting data on halogenation byproducts be resolved during synthesis?
- Methodological Answer : Competing halogenation pathways (e.g., at C-3 vs. C-7) can be mitigated by:
- Substrate Design : Pre-functionalization of the pyridine ring to block undesired positions.
- Reagent Control : Use of NBS in stoichiometric amounts (1.1 eq.) at 60°C to favor C-3 bromination .
- Byproduct Analysis : LC-MS or TLC monitoring to detect and quantify impurities.
Key Research Recommendations
- Synthetic Optimization : Explore electrochemical methods (e.g., KI/DMSO systems) for halogenation to improve regioselectivity .
- Biological Profiling : Screen against kinase or protease targets using fluorescence polarization assays, leveraging structural analogs’ activities (e.g., risperidone derivatives) .
- Mechanistic Studies : Employ DFT calculations to model radical intermediates and transition states in C-3 functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
